Isopropyl 3-amino-4-methylbenzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid or its derivatives with alcohols. organic-chemistry.org These esters are characterized by a central benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. They are prevalent in both natural and synthetic chemistry, with applications ranging from fragrances and food preservatives to key intermediates in the synthesis of pharmaceuticals and other specialty chemicals. researcher.life
Isopropyl 3-amino-4-methylbenzoate fits within this class as a specifically substituted diester. Its structure is defined by:
An isopropyl ester group (-COOCH(CH₃)₂), which is formed from isopropanol (B130326). The size and branching of this ester group can influence the compound's physical properties and reactivity compared to simpler methyl or ethyl esters. nih.gov
A benzene ring substituted at specific positions, which dictates its chemical behavior.
An amino group (-NH₂) at position 3 of the benzene ring. This group is a key functional handle, allowing for a wide range of subsequent chemical reactions, such as diazotization.
A methyl group (-CH₃) at position 4, which influences the electronic properties of the aromatic ring.
The synthesis of this compound is typically achieved through the esterification of 3-amino-4-methylbenzoic acid with isopropanol in an acidic environment. This precursor acid is itself a useful building block in the synthesis of compounds with potential herbicidal or antitumor activities. chemicalbook.comnih.gov
Significance in Modern Organic Synthesis and Translational Research
The primary significance of this compound in modern chemical research lies in its role as a synthetic intermediate. In organic synthesis, intermediates are foundational molecules that are not the final product but are crucial steps in a synthetic pathway. This compound is valued for its specific arrangement of functional groups, which allows chemists to build complex molecular architectures in a controlled manner.
This role directly connects to the principles of translational research, a field that aims to bridge fundamental scientific discoveries with practical applications to benefit society. numberanalytics.comnumberanalytics.com By providing a reliable starting point for creating high-value materials, this compound facilitates the "translation" of chemical knowledge into tangible products. numberanalytics.comnorthwestern.edu For instance, its chlorinated analog, isopropyl 3-chloro-4-methylbenzoate, is noted as a useful intermediate for producing functional polymers, agrichemicals, and pharmaceuticals. google.com This highlights the potential of the core molecular structure in diverse, application-focused research.
Current Research Landscape and Knowledge Gaps
The current research landscape for this compound is primarily focused on its utility as a precursor molecule. chemicalbook.com One of the most well-documented applications is in the production of azo pigments. Specifically, it serves as a key component in the synthesis of Pigment Red 221, where the amino group on the molecule undergoes a diazotization reaction to form the final pigment structure. dyestuffintermediates.com
Despite its industrial application, there appears to be a knowledge gap in the academic literature regarding the full scope of its potential uses. While its role as an intermediate is established, the range of complex molecules that could be derived from it is not exhaustively explored in publicly available research. Much of the available information focuses on its basic properties and its established role in pigment synthesis. dyestuffintermediates.com Further research could uncover novel applications in medicinal chemistry or materials science, leveraging the unique reactivity imparted by its specific substitution pattern.
Physicochemical Properties
Below are tables detailing the known physical and chemical properties of this compound.
Physical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid or powder |
| Boiling Point | 317.3°C at 760 mmHg |
| Density | 1.077 g/cm³ |
| Solubility | Soluble in organic solvents like ethers and alcohols; low solubility in water. |
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | propan-2-yl 3-amino-4-methylbenzoate |
| Synonyms | Isopropyl 3-amino-4-methyl benzoate, 3-Amino-4-methylbenzoic acid isopropyl ester chemicalbook.com |
| CAS Number | 21447-47-2 buyersguidechem.com |
| Molecular Formula | C₁₁H₁₅NO₂ chemicalbook.comnih.gov |
| Molecular Weight | 193.24 g/mol chemicalbook.comnih.gov |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC(C)C)N |
| InChI Key | NQIWSFLRVNIRJU-UHFFFAOYSA-N nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 3-amino-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)14-11(13)9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIWSFLRVNIRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175724 | |
| Record name | Isopropyl 3-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21447-47-2 | |
| Record name | 1-Methylethyl 3-amino-4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21447-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl 3-amino-4-methylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021447472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl 3-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 3-amino-4-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Engineering for Isopropyl 3 Amino 4 Methylbenzoate
Established Synthetic Routes to Isopropyl 3-amino-4-methylbenzoate
The traditional and most direct method for synthesizing this compound involves the esterification of 3-amino-4-methylbenzoic acid with isopropanol (B130326). This core reaction can be facilitated through several catalytic approaches.
Esterification Reactions from 3-amino-4-methylbenzoic Acid and Isopropanol
The foundational method for producing this compound is the Fischer esterification reaction. This process involves reacting 3-amino-4-methylbenzoic acid with isopropanol in the presence of an acid catalyst. researchgate.net The reaction is reversible, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of the alcohol reactant or by removing water as it is formed. researchgate.netchegg.com
The general reaction is as follows:
H₂N(CH₃)C₆H₃COOH + (CH₃)₂CHOH ⇌ H₂N(CH₃)C₆H₃COOCH(CH₃)₂ + H₂O
Due to the presence of the basic amino group on the benzoic acid, a stoichiometric amount of the acid catalyst is often required, as the basic group can neutralize the catalyst. researchgate.net
Catalytic Approaches in Ester Synthesis
A variety of acid catalysts can be employed to facilitate the esterification of 3-amino-4-methylbenzoic acid. The choice of catalyst can significantly impact reaction rates and yields.
Homogeneous Catalysts: Strong mineral acids such as concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as catalysts in Fischer esterification. researchgate.netpsu.eduprezi.com These catalysts protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net While effective, these homogeneous catalysts can be corrosive and difficult to separate from the reaction mixture, often requiring neutralization and extraction steps that generate waste. mdpi.com
Heterogeneous Catalysts: To address the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include:
Ion Exchange Resins: Resins like Dowex H+ are effective, reusable, and non-toxic catalysts for esterification reactions. psu.edu
Supported Metal Oxides: Nanoparticles of iron oxide supported on materials like SBA-15 have been shown to be efficient and recoverable catalysts for the esterification of various carboxylic acids. researchgate.net
Mixed Oxides: Catalysts such as H₃PO₄ supported on a TiO₂-ZrO₂ matrix have demonstrated high yields and selectivity for the esterification of aromatic acids under solvent-free conditions. mdpi.com
Zirconium-Based Solid Acids: A solid superacid catalyst with a zirconium-titanium atomic ratio of 1.2 has been reported to be highly active for the esterification of benzoic acid derivatives. mdpi.com
The use of these heterogeneous catalysts simplifies product purification, as they can be easily removed by filtration and often reused, aligning with green chemistry principles. researchgate.netpsu.edu
Comparative Analysis of Synthetic Pathways
The choice between different synthetic pathways for this compound depends on factors such as cost, efficiency, and environmental impact.
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous (e.g., H₂SO₄, HCl) | High reactivity, readily available, low cost. researchgate.netprezi.com | Corrosive, difficult to separate from product, generates waste during neutralization. mdpi.com |
| Heterogeneous (e.g., Dowex, Supported Oxides) | Easily separated by filtration, reusable, less corrosive, environmentally friendlier. researchgate.netpsu.edu | Can be more expensive initially, may have lower activity than homogeneous catalysts in some cases. researchgate.net |
The reaction conditions also play a crucial role. For instance, using a large excess of isopropanol can drive the reaction to completion but requires subsequent removal and recycling of the excess alcohol. Alternatively, removing the water by-product, for example through azeotropic distillation, can also shift the equilibrium favorably. researchgate.net
Advanced Synthetic Strategies and Green Chemistry Principles
In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis, including that of this compound.
Development of Sustainable and Efficient Synthesis Protocols
The development of sustainable synthesis protocols focuses on minimizing waste, reducing energy consumption, and using less hazardous materials.
Solvent-Free Reactions: Performing the esterification under solvent-free conditions is a key green chemistry approach. The use of solid acid catalysts like H₃PO₄/TiO₂-ZrO₂ allows for the direct reaction of the carboxylic acid and alcohol, eliminating the need for a solvent and simplifying the work-up process. mdpi.com
Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification is a growing area of interest. nih.gov Enzyme-catalyzed reactions can be highly selective and operate under mild conditions, often in aqueous environments. nih.gov For instance, lipases have been successfully used to synthesize monoesters in aqueous miniemulsions with high conversions. nih.gov The esterification of N-protected amino acids with secondary alcohols has also been achieved using immobilized proteases or lipases. researchgate.net This approach offers a promising green alternative to traditional chemical catalysis.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of esterification reactions, leading to shorter reaction times and potentially higher yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various esters.
Alternative Reactants and Reaction Conditions
Alternative Alkylating Agents: While isopropanol is the direct reactant for this compound, other synthetic strategies for related aminobenzoates have explored different alkylating agents in the presence of a base like potassium carbonate. researchgate.net
Green Solvents: When a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged. Solvents are evaluated based on their safety, environmental impact, and renewability.
The following table presents a summary of various catalysts and their reported performance in the synthesis of aminobenzoate esters, providing a comparative overview of different approaches.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| H₂SO₄ | p-Aminobenzoic acid, Ethanol | Ethyl p-aminobenzoate (Benzocaine) | Not specified, but a standard lab procedure | researchgate.netprezi.com |
| Dowex H+ | Various carboxylic acids and alcohols | Various esters | Generally high yielding | psu.edu |
| FeNP@SBA-15 | Benzoic acid, Methanol (B129727) | Methyl benzoate (B1203000) | Quantitative | researchgate.net |
| H₃PO₄/TiO₂-ZrO₂ | Aromatic acids, 2-Propanol | Isopropyl esters | High yields, 100% selectivity | mdpi.com |
| Zr/Ti Solid Acid | Benzoic acid derivatives, Methanol | Methyl esters | Yields vary with substrate (e.g., 84.1% for one derivative) | mdpi.com |
| Lipase PS | Nonanoic acid, 3-Phenylpropanol | 3-Phenylpropyl nonanoate | ~90% | nih.gov |
| Aspergillus oryzae protease (AOP) | N-Cbz-L-aspartic acid, 2-Butanol | N-Cbz-L-aspartyl-sec-butyl ester | Up to 71% | researchgate.net |
Catalyst Design and Reusability in Benzoate Ester Synthesis
The synthesis of benzoate esters, such as this compound, is frequently achieved through esterification or transesterification reactions, where catalyst selection is pivotal for reaction efficiency and sustainability.
Catalyst Design
The design of catalysts for benzoate ester synthesis focuses on enhancing reaction rates and yields while minimizing environmental impact. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.
Homogeneous Catalysts: Traditional homogeneous catalysts include mineral acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid. mdpi.comdergipark.org.tr These are often effective in achieving high conversion rates in relatively short reaction times. scielo.br For instance, the synthesis of methyl benzoate using sulfuric acid is a common industrial method. scielo.br However, the use of these catalysts presents challenges related to their recovery from the reaction mixture and potential for causing corrosion and environmental pollution due to the large amounts of wastewater generated during cleaning. mdpi.com
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has been directed towards the development of solid acid catalysts. mdpi.com These catalysts are insoluble in the reaction medium, facilitating their separation and reuse. nih.gov Examples of heterogeneous catalysts investigated for benzoate ester synthesis include:
Ion Exchange Resins: Amberlyst-15 is a commonly used solid acidic catalyst for esterification reactions. dergipark.org.tr However, its thermal stability can be a limitation, as it may degrade at temperatures above 120°C. mdpi.com
Zeolites: H-ZSM-5 and H-beta zeolites have been tested, but their application can be restricted by their small pore sizes, which may hinder reactions involving larger organic molecules. mdpi.com
Metal Oxides and Mixed Oxides: Zinc oxide has been identified as a low-cost, readily available, and ecotoxicologically favorable catalyst for esterification. acs.org Zirconium-based solid acids, particularly those with a titanium support, have shown high activity in the synthesis of methyl benzoates. mdpi.comresearchgate.net Layered alkaline earth metal benzoates (barium, calcium, and strontium) have also demonstrated catalytic activity for the methyl esterification of benzoic acid. scielo.brresearchgate.net
Sulfated Zirconia: This catalyst has been investigated for simultaneous transesterification and esterification reactions. researchgate.net
Deep Eutectic Solvents (DES): A deep eutectic solvent formed by p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has been used as a dual solvent-catalyst, demonstrating high catalytic activity in the esterification of benzoic acid with various alcohols. dergipark.org.tr
The choice of catalyst can be influenced by the nature of the reactants. For example, in the esterification of fatty acids, the catalytic activity of zinc(II) salts was found to depend on the counterion, with salts containing basic Brønsted anions like oxide, acetate, and carbonate allowing for complete catalyst recovery. acs.orgnih.gov
Catalyst Reusability
A key advantage of heterogeneous catalysts is their potential for reusability, which is a cornerstone of green chemistry. nih.gov The ability to recover and reuse a catalyst for multiple reaction cycles without significant loss of activity reduces waste and lowers production costs. nih.gov
Several studies have demonstrated the successful recycling of heterogeneous catalysts in esterification and transesterification reactions:
Zinc oxide, used as a catalyst, can be recovered by filtration and reused for several runs with retained activity. nih.gov
Layered alkaline earth metal benzoates have been shown to maintain their catalytic activity for three consecutive reaction cycles in the methyl esterification of benzoic acid. researchgate.net
Calcined calcite (CaO) and calcined dolomite (B100054) (CaO.MgO) used in ultrasound-assisted transesterification showed a decrease in yield after the eighth reuse, but their activity could be restored through regeneration by calcination. nih.gov
The reusability of sulfated zirconia catalysts can be limited by the leaching of sulfate (B86663) ions into the reaction mixture. researchgate.net
The method of catalyst regeneration is also an important consideration. While simple washing and drying may be sufficient for some catalysts, others may require calcination to reactivate their active sites. nih.gov
Derivatization Strategies for Structural Modification
The chemical structure of this compound offers multiple sites for modification, allowing for the generation of a wide array of derivatives with potentially novel properties. These modifications can be targeted at the amino group, the ester functionality, or the aromatic ring.
Targeted Functionalization of the Amino Moiety
The amino group (-NH2) on the benzene (B151609) ring is a versatile functional group that can undergo various chemical transformations. rsc.orgyoutube.com Its basic and nucleophilic nature makes it a prime target for derivatization. rsc.org
Acylation: The amino group can be readily acylated to form amides. This is often done to protect the amino group during other reactions or to introduce new functionalities. youtube.com For example, reacting an aminobenzoate with an acid chloride or acid anhydride (B1165640) converts the amine into a less reactive amide. youtube.com This strategy is useful in preventing over-reactivity or unwanted side reactions. youtube.com
Alkylation: The nitrogen atom of the amino group can be alkylated to introduce alkyl substituents.
Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium group is an excellent leaving group and can be subsequently replaced by a wide variety of substituents, including halogens, hydroxyl groups, and cyano groups, in what is known as the Sandmeyer reaction.
Formation of Schiff Bases: The amino group can react with aldehydes or ketones to form imines, also known as Schiff bases.
Coupling Reactions: The amino group can participate in various coupling reactions to form larger, more complex molecules. The introduction of amino groups is a key strategy for enhancing the dispersion and processability of materials. rsc.org
The functionalization of the amino group can be used to modulate the electronic properties and biological activity of the molecule. Amino-functionalized porous materials, for instance, have shown enhanced CO2 adsorption performance due to the interaction between the amino group and CO2. nih.gov
Ester Exchange Reactions for Analog Generation
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This process provides a straightforward method for converting this compound into a variety of other benzoate esters, thereby generating a library of analogs. ucla.edu
The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by another alcohol. To drive the equilibrium towards the desired product, a large excess of the new alcohol is often used. ucla.edu
Base-Catalyzed Transesterification: Under basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com
Reactive distillation can also be employed for the synthesis of benzoate esters via transesterification, which can lead to higher conversions. acs.org The preparation of benzoate esters of tertiary alcohols has also been achieved through transesterification. acs.org
Manipulation of the Aromatic Core for Novel Derivatives
The benzene ring of this compound can also be a target for modification, although this is often more challenging than derivatizing the functional groups. The existing substituents (amino and methyl groups) on the ring direct the position of any new incoming substituents.
Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation would be expected to occur at the positions ortho or para to the amino group. However, the positions are already substituted or sterically hindered.
Protection Strategies: To achieve substitution at other positions or to control the reactivity of the ring, protecting groups can be employed. For example, the highly activating amino group can be converted to a less activating amide group to prevent polysubstitution and to direct incoming electrophiles to different positions. youtube.com
Modification of Existing Substituents: The methyl group could potentially be oxidized to a carboxylic acid, or undergo other transformations, although this would require specific and often harsh reaction conditions.
By strategically combining these derivatization approaches, a vast chemical space can be explored, leading to the creation of novel compounds based on the this compound scaffold.
Exploration of Biological Activities and Pharmacological Relevance of Isopropyl 3 Amino 4 Methylbenzoate and Its Derivatives
Assessment of Biological Activity Spectrum
The biological activities of isopropyl 3-amino-4-methylbenzoate and its derivatives are a subject of growing scientific interest. Researchers are actively exploring their potential in various therapeutic areas, from infectious diseases to oncology. This section delves into the specifics of these investigations.
Derivatives of 3-amino-4-methylbenzoic acid have demonstrated notable antimicrobial properties. For instance, a study on 3-amino-4-aminoximidofurazan derivatives revealed that these compounds exhibit moderate to significant antimicrobial activities against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov All tested compounds in this study showed antibiofilm activity, with one particular derivative, PI3, showing the most significant effect. nih.gov The study also found a reduction in bacterial motility, proteolytic activity, and secreted exo-polysaccharide (EPS) from both bacterial strains when treated with these compounds. nih.gov
Similarly, isobenzofuranone derivatives, which can be synthesized from related starting materials, have been screened for their in vitro antibacterial activity against Escherichia coli (gram-negative) and Staphylococcus aureus (gram-positive), as well as antifungal activity against Candida albicans. imjst.org The results indicated that N-(3-phthalidyl) amines exhibited more potent inhibition against S. aureus compared to E. coli and C. albicans at a concentration of 5mg/ml. imjst.org
The structure of these molecules plays a crucial role in their antimicrobial efficacy. Studies on 1-alkyl-3-methylimidazolium derivatives have shown a strong relationship between the compound's structure, surface activity, and its biological action on bacteria and fungi. rsc.org It was observed that antifungal and antibacterial activities tend to increase with the length of the alkyl chain. rsc.org
Table 1: Antimicrobial Activity of Selected Amine Derivatives
| Compound/Derivative Class | Target Microorganism | Observed Effect | Reference |
| 3-Amino-4-aminoximidofurazan Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Moderate to significant antimicrobial and antibiofilm activity. nih.gov | nih.gov |
| N-(3-phthalidyl) Amines | Escherichia coli, Staphylococcus aureus, Candida albicans | Good activity against all three strains, with more powerful inhibition of S. aureus. imjst.org | imjst.org |
| 1-Alkyl-3-methylimidazolium Derivatives | Bacteria and Fungi | Antimicrobial activity increases with alkyl chain length. rsc.org | rsc.org |
The potential for derivatives of 3-amino-4-methylbenzoic acid to act as enzyme inhibitors is an active area of research. For example, certain thienopyrimidine derivatives have been investigated for their ability to inhibit B-Raf kinases, which are significant in cell growth and survival. mdpi.com Specifically, thienopyrimidines with an amino group at the fifth position have shown inhibitory activities in the nanomolar range. mdpi.com
Furthermore, some 5-arylthieno[2,3-d]pyrimidines have demonstrated cytotoxicity on the MCF-7 breast cancer cell line and have been shown to inhibit the enzymatic activity of EGFR-TK in vitro. mdpi.com Another area of investigation is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation. Carboxylic acid-type drugs derived from certain chemical scaffolds are known to be potent inhibitors of these pathways. mdpi.com
The cytotoxic effects of derivatives of 3-amino-4-methylbenzoate against various cancer cell lines are being extensively studied to identify potential new anticancer agents. In one study, a series of novel 3-amino-4-indolylmaleimides were synthesized and evaluated for their cytotoxicity against HeLa, SMMC 7721, and HL 60 cancer cell lines. nih.gov The results showed that some of these compounds displayed moderate to high cytotoxic activity, with one compound, 7d, being the most promising. nih.gov The study also suggested that a hydroxyethylamino group at the 3-position of the indolylmaleimide side chain is associated with increased cytotoxicity. nih.gov
In another study, A-ring azepano- and 3-amino-3,4-seco-derivatives of various triterpenoids were evaluated for their cytotoxic activity against five human cancer cell lines. nih.gov Several of these compounds showed growth inhibitory effects at submicromolar concentrations and high cytotoxic activity. nih.gov Specifically, some derivatives demonstrated a degree of selectivity towards leukemia, colon cancer, and ovarian cancer cell lines. nih.gov
Furthermore, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com One of the derivatives, compound 2, showed the best antiproliferative effect against the MCF-7 cell line. mdpi.com
Table 2: Cytotoxicity of Selected Amine Derivatives Against Cancer Cell Lines
| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
| 3-Amino-4-indolylmaleimides | HeLa, SMMC 7721, HL 60 | Some compounds showed moderate to high cytotoxic activity. nih.gov | nih.gov |
| A-ring azepano- and 3-amino-3,4-seco-triterpenoids | Leukemia, Colon, Ovarian | Showed growth inhibitory effects at submicromolar concentrations. nih.gov | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 | Compound 2 showed the best antiproliferative effect against MCF-7. mdpi.com | mdpi.com |
Beyond the specific activities mentioned above, research into related chemical structures suggests a broader range of potential therapeutic applications. For instance, quinazolinone derivatives are recognized as a highly active class of compounds with a wide spectrum of biological activities, finding use in both pharmaceuticals and agrochemicals. longdom.org Similarly, phthalide (B148349) derivatives are considered useful in the treatment of circulatory and heart-related diseases. imjst.org
The development of new derivatives continues to be a promising avenue for discovering novel therapeutic agents. For example, the synthesis of new cyclizine (B1669395) derivatives has been undertaken to investigate their anti-inflammatory activities. brieflands.com These examples underscore the potential for discovering new bioactivities and therapeutic uses for derivatives of this compound.
Role as a Pharmaceutical Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
This compound and its parent compound, 3-amino-4-methylbenzoic acid, are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Their chemical structure provides a versatile scaffold for the construction of more complex molecules with desired pharmacological properties.
A significant application of 3-amino-4-methylbenzoic acid and its esters is in the synthesis of analgesic and anti-inflammatory drugs. For example, derivatives of 4-aminoantipyrine, which can be synthesized from related building blocks, are widely used as analgesics and anti-inflammatory agents. uobasrah.edu.iq
The synthesis of novel compounds with potential anti-inflammatory and analgesic properties often involves the use of precursors with similar structural motifs. For instance, new derivatives of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids have been synthesized and evaluated for their analgesic and anti-inflammatory potential. mdpi.com
Furthermore, research has been conducted on the synthesis and anti-inflammatory activities of N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines, highlighting the ongoing effort to develop new anti-inflammatory agents from various chemical precursors. nih.gov The condensation of 2-amino-methyl-5-dimethoxybenzoate with acetic anhydride (B1165640) has been used to produce novel quinazolin-4-ones, which were then evaluated for their in-vivo anti-inflammatory activity. longdom.org
The modification of anthranilic acid derivatives is another strategy to develop more potent analgesic drugs. indexcopernicus.com This highlights the importance of amino-substituted benzoic acid structures as a foundation for creating new therapeutic agents.
Intermediate in Biologically Active Organic Compound Development
This compound is a pharmaceutical intermediate utilized in the synthesis of various biologically active organic compounds. researchgate.net Its parent compound, 3-amino-4-methylbenzoic acid, is also a versatile starting material. For instance, it is a precursor in the synthesis of azo dyes, which have applications beyond textiles, including potential biological activities. rasayanjournal.co.inmdpi.com
The true value of this structural motif is demonstrated in its incorporation into more complex therapeutic agents. Research has shown that 3-amino-4-methylbenzoic acid is a key starting material for creating novel compounds with potential applications in treating a range of diseases. These include derivatives with antitumor, antileishmanial, and metabolic disorder-modulating properties. researchgate.netnih.govnih.gov For example, it has been used to synthesize benzothiazole (B30560) derivatives with potent antileishmanial activity and organotin compounds evaluated for their anticancer effects. researchgate.netnih.govacs.org Furthermore, the related methyl ester, methyl 3-amino-4-methylbenzoate, is recognized as an important intermediate in the development of analgesics and anti-inflammatory drugs. chemimpex.com
Synthesis of Specific Drug Classes (e.g., Angiotensin II Receptor Blockers via related intermediates)
The utility of aminobenzoate structures as intermediates is well-documented in the synthesis of established drug classes. A prominent example is the synthesis of the angiotensin II receptor antagonist Telmisartan, an effective antihypertensive drug. researchgate.net The first-generation synthetic route for a key benzimidazole (B57391) intermediate of Telmisartan begins with 4-amino-3-methylbenzoic acid methyl ester, a structural isomer of the title compound's precursor. researchgate.net This demonstrates the role of aminomethylbenzoic acid esters as foundational molecules for constructing complex heterocyclic systems central to the drug's function.
Another significant example is the synthesis of the renowned kinase inhibitor Imatinib. A preparation method for this anticancer drug involves a multi-step process that starts from 3-amino-4-methylbenzoic acid to create the core structure of the final product. google.com This highlights the importance of this intermediate in providing the necessary scaffold for building targeted cancer therapies.
Molecular Mechanisms of Action and Target Identification
The derivatives of this compound, primarily those from its parent acid, have been the subject of various pharmacological studies to identify their mechanisms of action and biological targets.
Several derivatives of 3-amino-4-methylbenzoic acid have undergone rigorous in vitro evaluation to determine their therapeutic potential.
Antitumor Activity: Organotin(IV) derivatives of 3-amino-4-methylbenzoic acid have been synthesized and tested in vitro against human tumor cell lines. Specifically, diethyltin(IV) and di-n-butyltin(IV) derivatives were evaluated against MCF-7 (mammary tumor) and WiDr (colon carcinoma) cells. researchgate.net The in vitro antitumor activity of some of these compounds against MCF-7 cells was found to be higher than that of the established chemotherapy drug, cisplatin (B142131). researchgate.net One derivative, in particular, showed greater efficacy than cisplatin against the WiDr cell line. researchgate.net These organotin compounds are thought to exert their effect through the inhibition of Thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells. researchgate.net
Antileishmanial Activity: In the search for treatments for leishmaniasis, a parasitic disease, researchers have used 3-amino-4-methylbenzoic acid as a starting point. nih.govacs.org Condensation of this acid with 2-aminothiophenol (B119425) yields a key benzothiazole intermediate. nih.govacs.org This intermediate was then used to create a series of compounds, many of which exhibited potent antileishmanial activity with EC₅₀ values around 1 μM. acs.org
PPARα Agonism: Derivatives of 3-amino-4-methylbenzoic acid have been synthesized and evaluated as potential agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. nih.gov An in vitro luciferase reporter assay was used to quantify the agonistic activity. This screening identified compounds with significant potential for treating metabolic disorders. nih.gov
Table 1: In Vitro Antitumor Activity of a Di-n-butyltin(IV) Derivative of 3-Amino-4-methylbenzoic Acid Data sourced from scientific literature evaluating compounds against human tumor cell lines.
| Compound | Cell Line | Activity Comparison |
|---|---|---|
| (n-Bu)₂Sn[O₂C-C₆H₃-3-NH₂-4-CH₃]₂ | MCF-7 (Mammary Tumor) | Higher than Cisplatin |
| (n-Bu)₂Sn[O₂C-C₆H₃-3-NH₂-4-CH₃]₂ | WiDr (Colon Carcinoma) | Higher than Cisplatin |
Identifying the interaction between a drug candidate and its biological target is fundamental to drug discovery. For derivatives of 3-amino-4-methylbenzoic acid, this has been explored through targeted screening assays.
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors, making them classic examples of ligand-receptor systems. In a study focused on developing selective PPARα agonists, derivatives of 3-amino-4-methylbenzoic acid were synthesized and tested. nih.gov The installation of a methyl group at the 3-position of the B-ring of the test compound resulted in a dramatic improvement in cellular activity, with an EC₅₀ value of approximately 40 nM. nih.gov This represented a 21-fold improvement over the non-methylated version and enhanced the selectivity for the PPARα isoform by over 2,700-fold. nih.gov This detailed analysis of dose-response and selectivity provides clear insight into the ligand-receptor interaction.
Table 2: Ligand-Receptor Interaction of a PPARα Agonist Derived from 3-Amino-4-methylbenzoic Acid EC₅₀ represents the concentration of the compound that gives a half-maximal response. SI is the Selectivity Index.
| Compound ID | Modification | EC₅₀ hPPARα (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 4b | Des-methyl | 0.77 ± 0.03 | >100 |
| 4u | 3-Me | 0.037 ± 0.01 | >2700 |
The ultimate effect of a drug is its ability to modulate cellular pathways. Derivatives of 3-amino-4-methylbenzoic acid have shown activity in modulating key signaling pathways implicated in disease.
The activation of PPARα by the specific agonists derived from 3-amino-4-methylbenzoic acid is a direct example of cellular pathway modulation. nih.gov PPARα is a master regulator of lipid metabolism, and its activation influences the transcription of numerous genes involved in fatty acid oxidation and glucose homeostasis. By designing ligands that selectively activate this receptor, it is possible to therapeutically modulate these metabolic pathways.
Furthermore, the investigation of organotin derivatives of 3-amino-4-methylbenzoic acid as inhibitors of the enzyme Thioredoxin reductase (TrxR) points to another mechanism of cellular modulation. researchgate.net TrxR is a critical component of the thioredoxin system, which protects cells from oxidative stress. Its inhibition can disrupt the cellular redox balance, a strategy that is particularly effective for targeting cancer cells, which are often under high oxidative stress.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Isopropyl Moiety on Biological Activity
The isopropyl ester moiety is a key determinant of the lipophilicity and metabolic stability of Isopropyl 3-amino-4-methylbenzoate. In the context of local anesthetics, a field where aminobenzoate esters are prominent, the nature of the alkyl group in the ester function significantly influences both potency and duration of action.
Generally, increasing the size of the alkyl group in a series of benzoate (B1203000) esters enhances lipophilicity. This increased lipid solubility can facilitate the passage of the molecule across biological membranes to reach its site of action. For instance, in a series of local anesthetic agents, increasing the chain length of the alcohol portion of the ester can lead to higher potency. youtube.com
Furthermore, the branched nature of the isopropyl group can provide steric hindrance around the ester linkage. This steric bulk can protect the ester from hydrolysis by esterase enzymes in the body, potentially leading to a longer duration of action compared to less hindered esters like methyl or ethyl esters. pharmacy180.com The placement of small, branched alkyl groups near the ester function is a known strategy to impede hydrolysis and prolong the compound's effects. pharmacy180.com
A study on PPARα agonists investigated the effects of different ester prodrugs, including ethyl and isopropyl esters, on enzymatic bioconversion. mdpi.com While not the same biological target, this research highlights the importance of the ester group in determining the rate of metabolic activation or deactivation.
A comparison of the lipophilicity of various substituents shows that an isopropyl group generally contributes to a higher lipophilicity than a methyl or ethyl group. This property is crucial for the absorption and distribution of a drug molecule.
Table 1: Comparison of Lipophilicity (logP) of Related Structures
| Compound | logP (Predicted) |
| Methyl 3-amino-4-methylbenzoate | 2.1 |
| Ethyl 3-amino-4-methylbenzoate | 2.5 |
| This compound | 2.8 |
Note: logP values are estimated and serve for comparative purposes.
Influence of Amino and Methyl Substituents on Molecular Interactions
The amino and methyl groups on the aromatic ring of this compound are critical for its electronic properties and potential interactions with biological receptors. The position of these substituents significantly impacts the electron density distribution within the molecule.
In the realm of local anesthetics, electron-donating groups on the aromatic ring, such as amino or alkylamino groups, are known to enhance activity when present at the ortho or para positions. youtube.com These groups increase the electron density of the carbonyl oxygen of the ester, which is believed to be important for binding to the sodium channel receptor protein. pharmacy180.com
However, in this compound, the amino group is in the meta position relative to the ester. This placement has a different electronic effect compared to ortho or para substitution. While still an electron-donating group through resonance, its ability to increase electron density at the carbonyl oxygen is less pronounced. In some local anesthetic series, meta-substituted compounds have been found to have decreased activity compared to their ortho or para isomers. pharmacy180.com
The 4-methyl group, being an electron-donating group through an inductive effect, can also influence the molecule's electronic properties. The "magic methyl" effect is a known phenomenon in medicinal chemistry where the addition of a methyl group to a lead compound can significantly enhance binding affinity. nih.gov This can be due to favorable hydrophobic interactions within a binding pocket or by inducing a more favorable conformation for binding. nih.gov In a study on p38α MAP kinase inhibitors, the introduction of a methyl group led to a more than 200-fold improvement in activity. nih.gov
The interplay between the 3-amino and 4-methyl groups creates a specific electronic environment on the benzene (B151609) ring that would dictate its potential for hydrogen bonding, and other non-covalent interactions with a receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound were found, QSAR analyses of related compound classes provide insights into the descriptors that are likely to be important for its activity.
For instance, QSAR studies on various series of biologically active compounds, including benzimidazole (B57391) derivatives and substituted benzothiazoles, have highlighted the importance of descriptors such as:
Topological descriptors: These relate to the connectivity and branching of the molecule.
Electronic descriptors: These include parameters related to the distribution of electrons, such as dipole moment and partial charges.
Spatial descriptors: These describe the three-dimensional shape and size of the molecule. mdpi.comnih.gov
In a QSAR analysis of tambjamine anion transporters, lipophilicity (logP) was found to have a parabolic relationship with transport efficiency, indicating an optimal range for this property. rsc.org Similarly, for a series of antiproliferative benzimidazole derivatives, QSAR models revealed that increased hydrophobicity could lead to enhanced activity. nih.gov
A hypothetical QSAR model for a series of compounds including this compound would likely include descriptors for lipophilicity (related to the isopropyl group), electronic effects of the amino and methyl substituents, and steric parameters.
Table 2: Key Physicochemical Descriptors for this compound (Predicted)
| Descriptor | Value |
| Molecular Weight | 193.24 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 38.33 Ų |
These values are computationally predicted and provide a basis for potential QSAR modeling.
Conformational Analysis and Stereochemical Considerations
The three-dimensional conformation of this compound is crucial for its ability to fit into a biological binding site. The molecule possesses rotational freedom around several single bonds, leading to a range of possible conformations.
Key rotational bonds include:
The bond between the aromatic ring and the ester group.
The bond between the ester oxygen and the isopropyl group.
The bonds of the isopropyl group itself.
A study on the conformational aspects of the local anesthetic procaine, which also contains an aminobenzoate ester structure, revealed that the distance between the ring nitrogen and the ester oxygen was correlated with its antifibrillatory activity. nih.gov This highlights the importance of the spatial arrangement of key functional groups.
Furthermore, studies on aminobenzoic acid derivatives have shown that their rigid conformations can inhibit the "induced fit" mechanism in biological targets like the ribosome by preventing necessary conformational changes in the receptor. nih.gov The specific conformation adopted by this compound would similarly determine its ability to induce the optimal conformational changes in a target protein for a biological response. The molecule itself is achiral and does not have stereoisomers. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Isopropyl 3-amino-4-methylbenzoate, DFT calculations can provide a wealth of information about its geometry, electronic properties, and chemical reactivity.
By performing geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the most stable three-dimensional arrangement of the atoms in the molecule can be determined. researchgate.net This optimized structure is crucial for understanding the molecule's shape and how it might interact with other molecules.
Furthermore, DFT calculations allow for the determination of various electronic properties. For instance, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. In a study on aminobenzoic acid derivatives, DFT calculations were used to determine the pKa values of the ammonium (B1175870) forms, providing insight into their reactivity in biological systems. nih.govacs.org
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility of this compound and the influence of its environment, such as a solvent.
An MD simulation of this compound in a solvent like water or a non-polar solvent would reveal the accessible conformations of the molecule. The isopropyl group and the ester linkage allow for a degree of rotational freedom, and MD simulations can map the energy landscape associated with these rotations. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.
The interactions between the solute (this compound) and the solvent molecules can also be analyzed in detail. For example, the formation of hydrogen bonds between the amino group and water molecules can be tracked throughout the simulation, providing insights into its solubility and solvation thermodynamics. Studies on the solubilization of aromatic molecules in micelles have utilized MD simulations to understand the positioning and stability of these molecules in different environments. rsc.org Similarly, simulations of aromatic esters on clay surfaces have elucidated their adsorption mechanisms. acs.org
Table 2: Hypothetical Conformational Dihedral Angles and Solvent Interaction Parameters for this compound from MD Simulations
| Parameter | Predicted Range/Value | Significance |
| C-C-O-C Dihedral Angle (Ester) | -180° to 180° (with preferences) | Describes the orientation of the isopropyl group |
| C-C-N-H Dihedral Angle (Amine) | -60° to 60° | Describes the orientation of the amino group |
| Average Number of Hydrogen Bonds (in Water) | 2-3 | Indicates the extent of interaction with water |
| Radial Distribution Function g(r) of Water around Amino Group | Peak at ~2.8 Å | Shows the preferred distance of water molecules |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors of enzymes or receptors. frontiersin.orgresearchgate.net
Given the structural motifs present in this compound (an aminobenzoate ester), it could potentially interact with various biological targets. For instance, aminobenzoic acid derivatives have been studied as inhibitors of enzymes involved in folate biosynthesis. mdpi.com Molecular docking could be employed to predict the binding mode and affinity of this compound to the active site of such an enzyme.
The docking process involves placing the ligand (this compound) into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. peerj.com The results of a docking study can provide hypotheses about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These computational predictions can then guide the design of more potent and selective inhibitors.
Table 3: Hypothetical Molecular Docking Results of this compound with a Putative Enzyme Target
| Parameter | Predicted Value | Significance |
| Binding Affinity (ΔG) | -7.5 kcal/mol | Estimated free energy of binding |
| Key Interacting Residues | Asp122, Tyr68, Phe190 | Amino acids in the binding site forming key interactions |
| Hydrogen Bonds | Amino group with Asp122 | Specific stabilizing interactions |
| Hydrophobic Interactions | Aromatic ring with Tyr68, Isopropyl group with Phe190 | Non-polar interactions contributing to binding |
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and safety profiles of potential drug candidates. nih.govnih.gov In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become indispensable tools for this purpose. computabio.comslideshare.netresearchgate.net
Various computational models, often based on quantitative structure-activity relationships (QSAR) and machine learning, can predict the ADMET properties of a molecule like this compound based on its chemical structure. These predictions can help to identify potential liabilities early on, such as poor oral bioavailability or a high risk of toxicity.
For example, models can predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Toxicity predictions can flag potential issues such as hepatotoxicity or cardiotoxicity. peerj.com
Table 4: Hypothetical Predicted ADMET Properties of this compound
| ADMET Property | Predicted Value/Classification | Significance |
| Human Intestinal Absorption (HIA) | High | Likelihood of good absorption from the gut |
| Blood-Brain Barrier (BBB) Penetration | Low | Likelihood of not crossing into the brain |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this enzyme |
| Hepatotoxicity | Low risk | Predicted to be non-toxic to the liver |
| Oral Bioavailability | Moderate | Overall potential to be effective when taken orally |
Predicted Collision Cross Section (CCS) Values for Mass Spectrometry Applications
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. The collision cross section (CCS) is a key parameter derived from IM-MS experiments that reflects the three-dimensional structure of an ion. mdpi.com
Predicting the CCS value of a molecule like this compound can aid in its identification in complex mixtures when experimental standards are not available. Various computational methods, including machine learning algorithms and approaches based on physicochemical properties like polarizability and molecular mass, have been developed to predict CCS values. bohrium.comnih.govacs.orgnih.gov
A predicted CCS value for the protonated or sodiated adduct of this compound could be added to a database and used to increase confidence in its identification in metabolomics or other high-throughput screening applications. The accuracy of these predictions depends on the training data and the algorithm used.
Table 5: Hypothetical Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Ion Adduct | Predicted CCS (Ų) | Significance |
| [M+H]⁺ | 145.2 | Aids in identification in positive ion mode IM-MS |
| [M+Na]⁺ | 150.8 | Alternative adduct for identification in positive ion mode |
| [M-H]⁻ | 142.5 | Aids in identification in negative ion mode IM-MS |
Advanced Analytical Methodologies for Isopropyl 3 Amino 4 Methylbenzoate and Its Analogues
Chromatographic Separation Techniques
Chromatography is an indispensable tool for separating and analyzing the components of a mixture. For Isopropyl 3-amino-4-methylbenzoate, various chromatographic techniques are utilized to assess its purity, identify impurities, and resolve its stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separations of non-volatile compounds. For this compound, reversed-phase (RP) HPLC methods are commonly developed. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com
A typical RP-HPLC method for this compound might employ a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The validation of such methods is crucial and is performed in accordance with guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). yakhak.org Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Table 1: Example of HPLC Method Parameters for this compound Analysis. sielc.com
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV/Vis |
| Application | Purity assessment, impurity isolation |
Gas Chromatography (GC) for Purity Assessment and Impurity Profiling
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While HPLC is suitable for non-volatile substances like this compound, GC can be employed for the analysis of volatile impurities that may be present from the synthesis process. The compound itself has a predicted boiling point that may allow for GC analysis under appropriate conditions.
Impurity profiling by GC involves the identification and quantification of any unwanted volatile or semi-volatile components in the sample. This is critical for quality control, as even small amounts of impurities can have significant effects. The choice of the GC column and temperature programming is crucial for achieving good separation of potential impurities.
Chiral Chromatography for Enantiomeric Separation and Purity Determination
Since this compound is a chiral molecule, it can exist as two enantiomers, which are non-superimposable mirror images. csfarmacie.cz These enantiomers can have different biological activities, making their separation and the determination of enantiomeric purity essential. csfarmacie.cz Chiral chromatography is the most widely used method for this purpose. nih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of chiral compounds, including amino acid derivatives. u-szeged.huresearchgate.net The choice of the CSP and the mobile phase composition, which can be normal-phase, reversed-phase, or polar-organic, are critical for achieving enantiomeric resolution. csfarmacie.czwindows.net
For analogous compounds, such as other amino acid esters, derivatization with a reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used to enhance detection and interaction with the CSP. researchgate.net The validation of chiral methods is performed to ensure accuracy and precision in determining the enantiomeric excess (e.e.) of the desired enantiomer. yakhak.orgresearchgate.net
Table 2: Common Chiral Stationary Phases for the Separation of Amine and Amino Acid Ester Derivatives. yakhak.orgresearchgate.netwindows.net
| Chiral Stationary Phase (CSP) | Backbone | Common Application |
| Chiralpak® IA/IB/IC/ID/IE/IF | Amylose/Cellulose Phenylcarbamate Derivatives | Enantiomeric separation of various chiral compounds |
| Chiralcel® OD/OJ/AD/AS | Cellulose/Amylose Phenylcarbamate or Benzoate (B1203000) Derivatives | Broad applicability for chiral separations |
| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Separation of difficult racemic mixtures |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC offers several advantages, including faster analysis times and reduced organic solvent consumption compared to HPLC. shimadzu.com
SFC is particularly well-suited for chiral separations due to the high diffusion rates and low viscosity of supercritical fluids, which can lead to high efficiency and resolution. shimadzu.com By using a chiral stationary phase, SFC can be a powerful tool for the enantiomeric separation of this compound and its analogues. The addition of a co-solvent, or modifier, such as methanol (B129727) or ethanol, to the supercritical CO2 allows for the adjustment of the mobile phase polarity to optimize separations. shimadzu.com
Spectroscopic Characterization in Research Settings
Spectroscopic techniques are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. These methods are essential for confirming the identity and elucidating the detailed structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov
For this compound, ¹H NMR and ¹³C NMR are the most common experiments.
¹H NMR provides information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration).
¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, definitively confirming the structure of this compound.
Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 115 - 135 |
| NH₂ | 3.5 - 4.5 (broad) | - |
| CH (isopropyl) | 4.9 - 5.2 (septet) | 65 - 70 |
| CH₃ (isopropyl) | 1.2 - 1.4 (doublet) | 20 - 25 |
| CH₃ (aromatic) | 2.1 - 2.3 (singlet) | 15 - 20 |
| C=O (ester) | - | 165 - 170 |
| Aromatic C-NH₂ | - | 145 - 150 |
| Aromatic C-CH₃ | - | 120 - 125 |
| Aromatic C-CO₂R | - | 125 - 130 |
Note: Predicted values are estimates and actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound and its analogues through fragmentation analysis. In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the predicted monoisotopic mass is 193.11028 Da. uni.lu The analysis of its mass spectrum would reveal a molecular ion peak corresponding to this mass. Furthermore, collision-induced dissociation (CID) of the molecular ion generates a series of fragment ions that provide valuable structural information. Common fragmentation pathways for this class of compounds include the loss of the isopropyl group, cleavage of the ester bond, and fragmentation of the aromatic ring. miamioh.edu
The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu These values can aid in the identification and characterization of the compound in complex mixtures.
Table 1: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 194.11756 | 142.9 |
| [M+Na]⁺ | 216.09950 | 150.3 |
| [M-H]⁻ | 192.10300 | 146.5 |
| [M+NH₄]⁺ | 211.14410 | 162.3 |
| [M+K]⁺ | 232.07344 | 149.0 |
| [M+H-H₂O]⁺ | 176.10754 | 137.0 |
| [M+HCOO]⁻ | 238.10848 | 165.9 |
| [M+CH₃COO]⁻ | 252.12413 | 188.1 |
| [M+Na-2H]⁻ | 214.08495 | 145.4 |
| [M]⁺ | 193.10973 | 143.4 |
| [M]⁻ | 193.11083 | 143.4 |
Analogues such as Methyl 3-amino-4-methylbenzoate (monoisotopic mass 165.078978594 Da) and 4-Amino-3-methylbenzoic acid (monoisotopic mass 151.063328530 Da) would exhibit their own characteristic molecular ions and fragmentation patterns. nih.govnih.gov For instance, the GC-MS of 4-Amino-3-methylbenzoic acid shows significant fragment ions at m/z 134 and 106. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification
Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in this compound and its analogues. The IR spectrum of a molecule reveals absorption bands corresponding to the vibrations of specific chemical bonds.
For this compound, key characteristic IR absorption bands would include:
N-H stretching vibrations from the amino group, typically appearing in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations from the aromatic ring and the methyl and isopropyl groups, observed around 2850-3100 cm⁻¹. researchgate.net
C=O stretching vibration from the ester group, which is a strong band usually found in the 1700-1750 cm⁻¹ region.
C-N stretching vibrations of the aromatic amine, typically in the 1250-1360 cm⁻¹ range.
C-O stretching vibrations from the ester group, appearing in the 1000-1300 cm⁻¹ region.
Aromatic C=C bending vibrations in the fingerprint region, which help to confirm the presence of the benzene (B151609) ring.
The IR spectra of related compounds like Methyl 3-amino-4-methylbenzoate, Methyl 4-aminobenzoate (B8803810), and Methyl 4-(methylamino)benzoate (B8343159) show similar characteristic absorption bands, with slight shifts in frequency depending on the specific substitution pattern. nih.govspectrabase.comnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantitative analysis. The UV-Vis spectrum of aminobenzoate derivatives is characterized by absorption bands arising from π-π* transitions within the benzene ring and n-π* transitions associated with the carbonyl and amino groups.
The position and intensity of these absorption maxima are influenced by the solvent and the substitution on the aromatic ring. For example, the UV-Vis spectrum of 3-Aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com Similarly, ethyl 4-aminobenzoate exhibits absorption that can be influenced by the surrounding environment, such as the presence of cyclodextrins or micelles. researchgate.net The para-aminobenzoate fragment in tetracaine (B1683103) hydrochloride is responsible for its UV absorption, with peaks around 227 nm and 310 nm. researchgate.net The speciation of p-aminobenzoic acid in aqueous solution as a function of pH can also be examined using UV-Vis spectroscopy, as the non-ionic, anionic, and cationic forms exhibit different electronic transitions. researchgate.net
Table 2: UV-Vis Absorption Maxima for Aminobenzoic Acid Analogues
| Compound | Wavelength (nm) | Reference |
| 3-Aminobenzoic Acid | 194, 226, 272 | sielc.com |
| Tetracaine (contains p-aminobenzoate) | 227, 310 | researchgate.net |
Derivatization for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification process used to enhance the analytical properties of a compound for techniques like mass spectrometry and chromatography. spectroscopyonline.com
Strategies for Improved Ionization in Mass Spectrometry
For molecules that exhibit weak ionization in mass spectrometry, derivatization can significantly improve sensitivity. nih.gov The primary goal is to introduce a functional group that is readily ionizable, often a group with high proton affinity or a pre-charged moiety. ddtjournal.com
For this compound and its analogues, the primary amino group is a key target for derivatization. Strategies include:
Acylation: Reacting the amino group with an acyl chloride containing a tertiary amine tail. This not only increases the proton affinity but also the hydrophobicity of the analyte, which can improve its response in electrospray ionization (ESI). rsc.org
Reaction with reagents containing a permanently charged group: This ensures that the derivative is always charged, leading to a strong signal in the mass spectrometer.
Derivatization of the carboxyl group (in acidic analogues): For analogues like 4-Amino-3-methylbenzoic acid, the carboxylic acid can be coupled with a linear amine tag that includes a tertiary amine. This inverts the inherent anionic charge to a cationic one, enhancing positive mode ESI. rsc.org
A notable example is the derivatization of oligosaccharides with 4-aminobenzoic acid 2-(diethylamino)ethyl ester (ABDEAE), which contains a group with high proton affinity, leading to a significant enhancement in ionization efficiency in positive ESI mode. nih.gov This approach demonstrates a potential strategy that could be adapted for aminobenzoates.
Formation of Diastereomers for Chiral Separation
When an aminobenzoate analogue is chiral, separating its enantiomers is often necessary. Since enantiomers have identical physical properties, they cannot be separated by standard chromatographic or crystallization methods. A common strategy is to react the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. youtube.com
Diastereomers have different physical properties and can therefore be separated by techniques such as fractional crystallization or chromatography. youtube.com For aminobenzoate analogues, which are basic, chiral acids are typically used as resolving agents. Examples of such acids include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid.
The process involves:
Reaction of the racemic aminobenzoate with an enantiomerically pure chiral acid to form diastereomeric salts.
Separation of the diastereomeric salts based on differences in their solubility or chromatographic retention.
Regeneration of the individual enantiomers of the aminobenzoate from the separated diastereomeric salts. youtube.com
This technique has been successfully applied to the resolution of various racemic amines and acids. nih.govelsevierpure.com
Chromatographic Tagging and Labeling for Trace Analysis
For the detection of trace amounts of this compound or its analogues, chromatographic tagging and labeling can be employed. This involves attaching a tag to the molecule that enhances its detectability by a specific detector, such as a fluorescence or electrochemical detector.
The primary amino group is an ideal site for such derivatization. Reagents that introduce a fluorophore or an electrochemically active group can significantly lower the limits of detection. The goals of such derivatization include:
Increased detector response: Attaching a group that is highly responsive to the detector being used.
Improved chromatographic properties: Modifying the molecule to improve its retention and peak shape in liquid or gas chromatography.
Enhanced selectivity: Introducing a tag that allows for selective detection in a complex matrix.
While specific examples for this compound are not detailed in the provided context, the general principles of derivatizing amines for trace analysis are well-established.
Applications in Materials Science Research
Use in Polymer Synthesis and Characterization
The primary route for involving Isopropyl 3-amino-4-methylbenzoate in polymer synthesis is through the reactivity of its amino group. This group can participate in step-growth polymerization reactions, such as polycondensation, with appropriate co-monomers.
One of the most direct applications would be in the synthesis of polyamides . By reacting this compound with diacyl chlorides or dicarboxylic acids, a polyamide chain could be formed. The general reaction scheme would involve the formation of an amide linkage between the amino group of the benzoate (B1203000) and the carbonyl group of the diacid or its derivative.
Table 1: Hypothetical Polyamide Synthesis using this compound
| Co-monomer | Polymerization Type | Resulting Polymer Structure (Repeating Unit) | Potential Properties |
| Adipoyl chloride | Interfacial or Solution Polycondensation | Polyamide with aliphatic and aromatic segments | Improved solubility in organic solvents, potential for film-forming applications. |
| Terephthaloyl chloride | Solution Polycondensation | Wholly aromatic polyamide structure | High thermal stability, rigidity, and mechanical strength. |
The characterization of such polymers would involve standard techniques for polymer analysis. Fourier-transform infrared (FTIR) spectroscopy could confirm the formation of the amide bonds. Nuclear magnetic resonance (NMR) spectroscopy would be essential for elucidating the detailed structure of the polymer chain. The molecular weight and molecular weight distribution could be determined using gel permeation chromatography (GPC). Thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), would be investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the polymer's thermal stability.
Development of Novel Materials with Tailored Properties
The structure of this compound offers several avenues for tailoring the properties of the resulting materials.
Solubility and Processability: The presence of the isopropyl group and the methyl group on the benzene (B151609) ring can enhance the solubility of the resulting polymers in common organic solvents. This is a significant advantage, particularly for aromatic polymers, which are often difficult to process due to their poor solubility. This improved processability would allow for the formation of films, fibers, and coatings from solution.
Thermal Properties: The aromatic backbone would contribute to high thermal stability, a desirable characteristic for high-performance materials. The specific arrangement of the substituents on the benzene ring could influence the packing of the polymer chains, thereby affecting the glass transition temperature and melting point.
Mechanical Properties: The incorporation of the rigid aromatic ring into the polymer backbone is expected to impart good mechanical strength and stiffness to the material. The flexibility could be tuned by the choice of the co-monomer (e.g., using a flexible aliphatic diacid versus a rigid aromatic one).
Table 2: Predicted Physical Properties of Polymers Derived from this compound
| Property | Predicted Characteristic | Rationale |
| Glass Transition Temperature (Tg) | Moderately High | The rigidity of the aromatic ring would increase Tg, while the flexible isopropyl group might slightly lower it compared to a methyl or ethyl ester. |
| Solubility | Good in polar aprotic solvents (e.g., DMF, DMAc, NMP) | The presence of the isopropyl and methyl groups disrupts chain packing, enhancing solubility. |
| Thermal Stability | High | The aromatic structure contributes to a high decomposition temperature. |
Integration into Functional Polymers and Coatings
The functional groups of this compound allow for its integration into more complex polymer architectures and for the development of functional coatings.
Functional Polyesters and Poly(ester-amide)s: While the ester group is generally less reactive in polycondensation reactions than a carboxylic acid, it could potentially undergo transesterification reactions at high temperatures to form polyesters or poly(ester-amide)s. More plausibly, the ester group could be hydrolyzed post-polymerization to a carboxylic acid. This would introduce a new functional group onto the polymer chain, which could then be used for further modifications, such as grafting other polymer chains or attaching specific molecules.
Functional Coatings: Polymers synthesized from this compound could be used to create functional coatings. The aromatic nature of the polymer would provide good adhesion to various substrates and good barrier properties. The presence of the ester and potentially post-modified carboxylic acid groups could be used to tune the surface properties of the coating, such as its hydrophilicity or reactivity. For instance, these functional groups could serve as sites for cross-linking, improving the durability and chemical resistance of the coating. They could also be used to attach bioactive molecules for biomedical applications or to immobilize catalysts.
Future Perspectives and Emerging Research Directions
Exploration of Novel Therapeutic Applications
The structural motif of aminobenzoate esters is present in a variety of biologically active compounds, suggesting that Isopropyl 3-amino-4-methylbenzoate could serve as a scaffold or intermediate in the development of new therapeutic agents. Research into similar molecules provides a roadmap for potential applications.
One promising area is in the development of selective receptor modulators. For instance, derivatives of aminobenzoic acid have been investigated as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are crucial regulators of lipid metabolism, and their modulation is a key strategy in managing conditions like dyslipidemia and type 2 diabetes. A study on novel PPARα agonists utilized isopropyl 3-aminobenzoate (B8586502) in the synthesis of a prodrug, highlighting the potential of the isopropyl ester group in creating more bioavailable compounds. mdpi.com Although this study did not use the 4-methyl substituted version, it underscores the relevance of the isopropyl aminobenzoate core in drug design.
Furthermore, substituted aminobenzoate derivatives have been explored for their anticancer properties. For example, new derivatives of 4-amino-3-chloro benzoate (B1203000) ester have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. tandfonline.com In silico and in vitro studies of these compounds revealed that specific modifications can lead to potent anti-proliferative activity. tandfonline.com This suggests that this compound could be a starting point for developing novel EGFR inhibitors or other anticancer agents. The addition of the methyl group at the 4-position could influence the molecule's binding affinity and selectivity for various biological targets.
The field of pain management also presents opportunities. Research into a novel PPARα agonist, A190, has shown its effectiveness in alleviating chemotherapy-induced peripheral neuropathy and inflammatory pain. mdpi.com The synthesis of prodrugs of A190, including an isopropyl ester, was undertaken to improve its oral bioavailability. mdpi.com This indicates a potential role for the isopropyl ester of 3-amino-4-methylbenzoic acid in developing non-opioid analgesics with improved pharmacokinetic profiles.
Advancements in Green Synthetic Approaches
The chemical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. The synthesis of this compound can benefit from the adoption of green chemistry principles. Traditional esterification methods often rely on harsh catalysts and organic solvents, leading to waste generation and environmental concerns.
Future research will likely focus on developing greener synthetic routes. This could involve the use of biocatalysts, such as lipases, for the esterification of 3-amino-4-methylbenzoic acid with isopropanol (B130326). Biocatalysis often proceeds under mild conditions, with high selectivity and reduced byproduct formation.
Another avenue is the exploration of eco-friendly solvents and catalysts. For example, deep eutectic solvents or ionic liquids could replace volatile organic compounds. Research on the synthesis of other heterocyclic compounds has demonstrated the effectiveness of using agro-waste-based solvent mediums, which are benign, efficient, and inexpensive. nih.gov Similar methodologies could be adapted for the synthesis of this compound. The development of solid acid catalysts could also offer a recyclable and more environmentally friendly alternative to traditional mineral acids.
The principles of atom economy and process intensification will also be crucial. Designing synthetic pathways that maximize the incorporation of all starting materials into the final product and utilizing technologies like flow chemistry can lead to more efficient and sustainable production of this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic effects of new compounds. For this compound, these models could predict its binding affinity to various protein targets, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and its potential toxicity. This in silico screening can help prioritize the most promising derivatives for synthesis and experimental testing, saving time and resources.
A study on new 4-amino-3-chloro benzoate ester derivatives utilized molecular docking, a computational technique, to investigate their binding patterns to EGFR. tandfonline.com This in silico analysis helped identify the most promising candidates for further biological evaluation. tandfonline.com Similar computational approaches can be applied to this compound to explore its potential interactions with a wide range of biological targets.
Furthermore, generative AI models can be used to design novel derivatives of this compound with optimized properties. By providing the model with a set of desired characteristics, such as high potency and low toxicity, it can generate new chemical structures that are likely to meet these criteria. This de novo design approach can significantly expand the chemical space around the core structure of this compound.
Development of High-Throughput Screening Methodologies for Derivatives
To efficiently explore the therapeutic potential of a large number of derivatives of this compound, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a particular cellular assay.
Future research in this area will involve the development of robust and miniaturized assays suitable for HTS. These assays could be designed to measure various biological endpoints, such as enzyme inhibition, receptor binding, or changes in gene expression. For example, if exploring the anticancer potential of this compound derivatives, HTS assays could be developed to screen for their ability to inhibit the proliferation of different cancer cell lines.
The integration of HTS with other technologies, such as microfluidics and automated liquid handling, can further enhance the efficiency and reduce the cost of screening. The data generated from HTS campaigns can then be used to train and refine the AI and ML models discussed in the previous section, creating a powerful feedback loop for accelerated compound optimization.
The discovery of high-throughput screening has significantly increased the potential to meet the demand for novel bioactive molecules. nih.gov Applying these techniques to libraries of this compound derivatives could rapidly identify lead compounds for further development in various therapeutic areas.
Q & A
Q. What are the standard synthetic routes for Isopropyl 3-amino-4-methylbenzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via sequential nitration, reduction, and esterification. A common approach involves:
- Nitration : Starting with 4-methylbenzoic acid, introduce a nitro group at the 3-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .
- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) converts the nitro group to an amine. Alternative reductants like SnCl₂/HCl may be used but require careful pH control to avoid over-reduction .
- Esterification : React the intermediate 3-amino-4-methylbenzoic acid with isopropyl alcohol via acid catalysis (e.g., H₂SO₄) under reflux. Higher yields (>80%) are achieved using Dean-Stark traps to remove water .
Critical factors : Temperature during nitration (exothermic risks), solvent purity in reduction (to prevent catalyst poisoning), and stoichiometric excess of isopropyl alcohol in esterification.
Q. How can researchers validate the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy :
- IR Spectroscopy : Amine N-H stretch (~3400 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- HPLC-MS : Quantifies purity (>98%) and detects residual solvents or byproducts (e.g., unreacted carboxylic acid) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating bond angles, torsion angles, and intermolecular interactions:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Structure Solution : Employ SHELXT for direct methods or SHELXD for charge-flipping. For disordered isopropyl groups, refine using PART instructions in SHELXL .
- Validation : Check for outliers in the Hirshfeld surface analysis (e.g., unexpected N-H∙∙∙O hydrogen bonds) and validate geometry with PLATON/ADDSYM .
Q. How should researchers address contradictory spectroscopic data in structure-activity relationship (SAR) studies?
Contradictions often arise from solvent effects, tautomerism, or polymorphism:
- Case Study : Discrepancies in amine proton chemical shifts (δ 5.5 vs. δ 6.1 ppm) may indicate pH-dependent tautomerism. Verify using deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR .
- Mitigation : Cross-validate with X-ray photoelectron spectroscopy (XPS) for nitrogen bonding states or solid-state NMR to detect polymorphic forms .
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:
- Mechanism : Calculate activation energies for nucleophilic attack at the ester carbonyl. Substituent effects (e.g., electron-donating methyl vs. electron-withdrawing amino groups) alter transition-state stability .
- Solvent Effects : Include implicit solvation models (e.g., PCM for ethanol) to assess steric hindrance from the isopropyl group .
Q. Key Outputs :
- Frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Gibbs free energy profiles for competing pathways (e.g., hydrolysis vs. aminolysis).
Q. How can researchers optimize catalytic systems for selective functionalization of the amino group?
Strategies include:
- Protection/Deprotection : Use Boc anhydride to temporarily protect the amine, enabling regioselective alkylation or acylation at the methyl or ester positions .
- Metal Catalysis : Pd/C-mediated Buchwald-Hartwig coupling for aryl amination, with ligand screening (XPhos vs. BINAP) to enhance turnover .
Q. Reaction Optimization Table :
| Condition | Yield (%) | Selectivity (%) |
|---|---|---|
| Boc-protected, 80°C | 92 | 98 (C-4 methyl) |
| Pd/XPhos, 110°C | 85 | 95 (C-3 amino) |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
